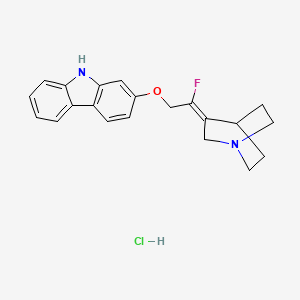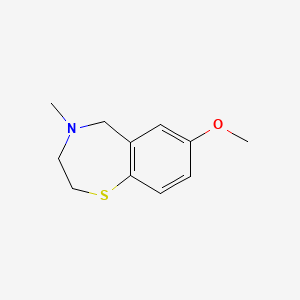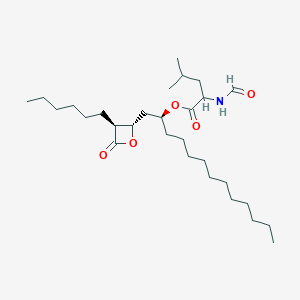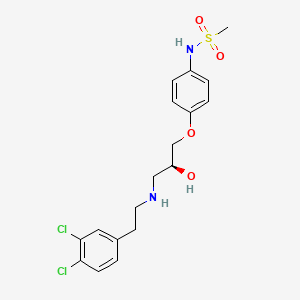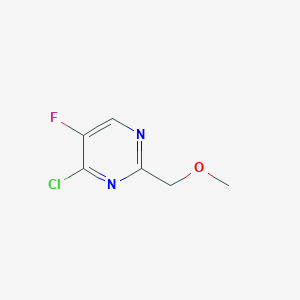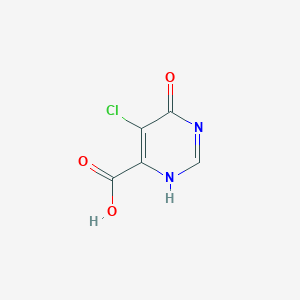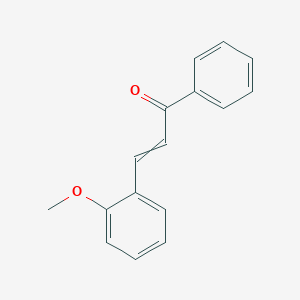
15-Hydroxy Lubiprostone
Overview
Description
13,14-dihydro-16,16-difluoro Prostaglandin E1 is a synthetic analog of Prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular analog is designed to enhance the stability and bioavailability of the parent compound by incorporating two electron-withdrawing fluorine atoms, which help to resist hydrolytic degradation .
Preparation Methods
The synthesis of 13,14-dihydro-16,16-difluoro Prostaglandin E1 involves several steps, starting from dihomo-γ-linolenic acid. The key steps include:
Cyclooxygenase-mediated metabolism: This step converts dihomo-γ-linolenic acid into Prostaglandin E1.
Hydrogenation: The 13,14-double bond is reduced to form 13,14-dihydro Prostaglandin E1.
Fluorination: Introduction of fluorine atoms at the 16,16-positions to form 13,14-dihydro-16,16-difluoro Prostaglandin E1
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained with high efficiency.
Chemical Reactions Analysis
13,14-dihydro-16,16-difluoro Prostaglandin E1 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different analogs.
Substitution: The fluorine atoms can be substituted with other groups under certain conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various hydroxylated and dehydrogenated derivatives .
Scientific Research Applications
13,14-dihydro-16,16-difluoro Prostaglandin E1 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their stability.
Biology: The compound is studied for its effects on cellular processes such as platelet aggregation and vasodilation.
Medicine: Research focuses on its potential therapeutic uses, particularly in cardiovascular diseases due to its ability to inhibit platelet aggregation and enhance vasodilation.
Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 13,14-dihydro-16,16-difluoro Prostaglandin E1 involves its interaction with specific receptors on the surface of cells. It inhibits platelet aggregation by binding to prostaglandin receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet activation and aggregation. Additionally, it enhances vasodilation by relaxing vascular smooth muscle cells through similar receptor-mediated pathways .
Comparison with Similar Compounds
13,14-dihydro-16,16-difluoro Prostaglandin E1 is unique due to the incorporation of fluorine atoms, which enhance its stability and bioavailability. Similar compounds include:
Prostaglandin E1: The parent compound, which has similar biological activities but is less stable.
13,14-dihydro Prostaglandin E1: A metabolite of Prostaglandin E1 with comparable potency but without the fluorine atoms.
13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4: An isotopically labeled analog used as an internal standard in mass spectrometry
Properties
IUPAC Name |
7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYHTHOCKTJCO-JOCBIADPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate](/img/structure/B7852637.png)
